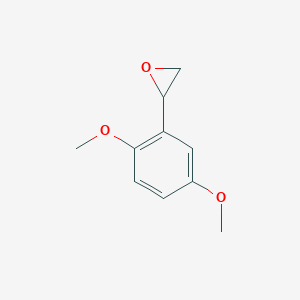

2-(2,5-Dimethoxyphenyl)oxirane

Description

BenchChem offers high-quality 2-(2,5-Dimethoxyphenyl)oxirane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-Dimethoxyphenyl)oxirane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethoxyphenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-11-7-3-4-9(12-2)8(5-7)10-6-13-10/h3-5,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDCSATVCNIHNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(2,5-Dimethoxyphenyl)oxirane: Chemical Structure, Properties, and Synthetic Applications

Executive Summary

In the realm of complex molecule synthesis, electron-rich styrene oxide derivatives serve as indispensable electrophilic hubs. 2-(2,5-Dimethoxyphenyl)oxirane is a highly versatile, privileged building block characterized by a highly strained epoxide ring fused to a pi-donating 2,5-dimethoxyphenyl scaffold. This unique electronic topology makes it a critical intermediate in the total synthesis of polycyclic natural products, such as anthracyclinones[1], and in the development of structure-activity relationships (SAR) for dopaminergic receptor agonists[2].

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals and synthetic chemists with a deep mechanistic understanding of its properties, field-proven synthetic protocols, and regioselective ring-opening dynamics.

Physicochemical Identity and Structural Dynamics

The reactivity of 2-(2,5-dimethoxyphenyl)oxirane is governed by the juxtaposition of the ~27 kcal/mol ring strain of the oxirane and the strong electron-donating resonance (+R) of the methoxy groups. The ortho-methoxy group, in particular, provides localized steric shielding while simultaneously acting as a potential coordination site for Lewis acids during catalytic ring-opening events.

Table 1: Physicochemical and Structural Parameters

| Parameter | Value | Reference |

| Chemical Name | 2-(2,5-Dimethoxyphenyl)oxirane | [3] |

| CAS Registry Number | 83436-65-1 | [3] |

| Molecular Formula | C10H12O3 | [3] |

| Molecular Weight | 180.203 g/mol | [4] |

| PubChem CID | 15933371 | [3] |

| SMILES String | COC1=CC(=C(OC)C=C1)C2CO2 | [4] |

| InChIKey | LIDCSATVCNIHNS-UHFFFAOYAI | [4] |

| Appearance | Colorless to pale yellow oil | General Lit. |

Synthetic Methodology: The Corey-Chaykovsky Epoxidation

The most robust and scalable method for synthesizing 2-(2,5-dimethoxyphenyl)oxirane is the Corey-Chaykovsky epoxidation of 2,5-dimethoxybenzaldehyde[5]. This transformation relies on the generation of a reactive sulfur ylide that acts as a nucleophilic methylene transfer agent.

Figure 1: Corey-Chaykovsky synthesis workflow for 2-(2,5-dimethoxyphenyl)oxirane.

Step-by-Step Experimental Protocol

Step 1: Ylide Preparation

-

Action: In a flame-dried, argon-purged round-bottom flask, suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Slowly add 1.2 equivalents of Trimethylsulfonium Iodide at 0 °C, then warm to room temperature and stir for 30 minutes[5].

-

Causality (Expertise): Trimethylsulfonium iodide is specifically selected over its sulfoxonium counterpart. The resulting dimethylsulfonium methylide is highly reactive and less sterically demanding, which is critical when attacking the electron-rich, somewhat deactivated carbonyl of 2,5-dimethoxybenzaldehyde. The argon atmosphere is non-negotiable; the ylide is extremely hygroscopic and will readily quench in the presence of atmospheric moisture.

-

Self-Validation (Trustworthiness): The successful generation of the ylide is visually confirmed by the steady evolution of hydrogen gas. Once bubbling ceases and the suspension transitions to a cloudy, homogenous mixture, the ylide is active and ready for substrate addition.

Step 2: Substrate Addition and Epoxidation

-

Action: Dissolve 1.0 equivalent of 2,5-dimethoxybenzaldehyde in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture over 30 minutes. Heat the reaction to ~55 °C and maintain for 1 hour[5].

-

Causality (Expertise): The electron-donating methoxy groups increase the electron density at the carbonyl carbon via resonance, lowering its electrophilicity. Heating to 55 °C provides the necessary kinetic energy to overcome the activation barrier for the initial nucleophilic attack, driving the formation of the betaine intermediate.

-

Self-Validation (Trustworthiness): Track reaction progress via Thin Layer Chromatography (TLC) using a 3:1 petroleum ether/ethyl acetate eluent. The starting aldehyde will appear as a highly UV-active spot with a lower

, while the product epoxide will elute with a higher

Step 3: Workup and Isolation

-

Action: Cool the reaction to 0 °C and carefully quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality (Expertise): The water quench safely destroys unreacted NaH. Extracting with EtOAc ensures high recovery of the lipophilic epoxide, while the brine wash removes the water-soluble dimethyl sulfide byproduct and residual sulfonium salts.

Regioselective Reactivity and Ring-Opening Dynamics

The utility of 2-(2,5-dimethoxyphenyl)oxirane lies in its predictable, condition-dependent regioselectivity during ring-opening reactions.

Figure 2: Regioselective ring-opening logic of 2-(2,5-dimethoxyphenyl)oxirane.

-

Under Acidic Conditions (Electronic Control): When treated with Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids, the epoxide oxygen is protonated/coordinated. Because the 2,5-dimethoxyaryl group can exceptionally stabilize a partial positive charge, the C-O bond at the benzylic position elongates. Nucleophiles will attack the more substituted benzylic carbon (C1) via an

-like mechanism. -

Under Basic Conditions (Steric Control): In the presence of strong nucleophiles (e.g., amines, alkoxides) without acid catalysis, the reaction proceeds via a standard

mechanism. The nucleophile attacks the less sterically hindered terminal carbon (C2) , yielding a secondary alcohol.

Applications in Advanced Molecular Synthesis

Anthracyclinone Precursors:

The 2,5-dimethoxyaryl motif is a classic masked quinone. Coburn, Anderson, and Swenton demonstrated the profound utility of related oxygenated building blocks in the synthesis of AB-ring segments for anthracyclinones (potent anticancer agents)[1]. The oxirane can be opened and subsequently cyclized to form the tetralone core of compounds like

Dopaminergic Agonists: The 2,5-dimethoxy substitution pattern is heavily utilized to probe dopamine (DA-2) receptor affinities. In the synthesis of 2,5-dimethoxy congeners of 3-PPP (3-(3-hydroxyphenyl)-N-n-propylpiperidine), the oxirane acts as an electrophilic hub to construct the necessary heterocyclic architectures via regioselective ring-opening with primary amines[2].

Analytical Characterization & EHS Guidelines

-

NMR Analytics: Successful synthesis is validated by

H NMR. The crude spectrum must lack the characteristic aldehyde proton singlet (~10.4 ppm). Instead, look for the diagnostic oxirane ring protons: a multiplet around 3.8–4.2 ppm for the benzylic proton, and two distinct doublets of doublets around 2.7–3.2 ppm for the terminal CH₂ protons. -

EHS Protocol: As an epoxide, 2-(2,5-dimethoxyphenyl)oxirane is a potential alkylating agent. All handling must be conducted in a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, lab coat). Waste containing unquenched ylide or epoxide must be segregated and treated as hazardous organic waste.

References

-

American Elements. "2-(2,5-dimethoxyphenyl)oxirane | CAS 83436-65-1". Source: americanelements.com. URL: [Link]

-

ChemSynthesis Chemical Database. "2-(2,5-dimethoxyphenyl)oxirane - Synthesis and physical properties". Source: chemsynthesis.com. URL: [Link]

-

Coburn, C. E., Anderson, D. K., & Swenton, J. S. "Convenient AB-ring segments for anthracyclinone synthesis via bishydroxylation of 2-ethyl-5,8-dimethoxy-7-bromo-1-tetralone". Source: J. Org. Chem. 1983, 48(9), 1455-1461. URL: [Link]

-

Maier, M. E. "Studies towards the Total Synthesis of Lingzhiol". Source: Universität Tübingen (2025). URL: [Link]

-

Sonesson, C., et al. "2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine". Source: J. Med. Chem. 1993, 36(16), 2416-9. URL: [Link]

Sources

Technical Monograph: 2-(2,5-Dimethoxyphenyl)oxirane

[1][2][3]

Executive Summary

2-(2,5-Dimethoxyphenyl)oxirane (CAS: 83436-65-1 ), also known as 2,5-dimethoxystyrene oxide, is a specialized epoxide intermediate used primarily in the synthesis of phenethylamine derivatives.[1][2][3] Characterized by a strained three-membered oxirane ring fused to a 2,5-dimethoxyphenyl moiety, this compound serves as a high-reactivity electrophile in organic synthesis.

Its primary utility lies in regioselective ring-opening reactions with nucleophiles (amines, azides, thiols) to generate

Part 1: Chemical Identity & Physicochemical Properties[4]

The following data consolidates the structural and physical parameters of the compound.

| Property | Specification |

| CAS Number | 83436-65-1 |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)oxirane |

| Synonyms | 2,5-Dimethoxystyrene oxide; (2,5-Dimethoxyphenyl)ethylene oxide |

| Molecular Formula | C |

| Molecular Weight | 180.20 g/mol |

| SMILES | COc1ccc(OC)c(C2CO2)c1 |

| InChI Key | LIDCSATVCNIHNS-UHFFFAOYSA-N |

| Appearance | Colorless to pale yellow oil (at room temperature) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Part 2: Synthesis & Production Protocols

Two primary pathways exist for the synthesis of 2-(2,5-dimethoxyphenyl)oxirane. The choice of method depends on the starting material availability (aldehyde vs. styrene) and scale.

Method A: Prilezhaev Epoxidation (From Styrene)

This method utilizes meta-chloroperoxybenzoic acid (mCPBA) to oxidize 2,5-dimethoxystyrene. It is the standard laboratory route due to mild conditions and stereospecificity (syn-addition).

Reagents:

-

Substrate: 2,5-Dimethoxystyrene

-

Oxidant: mCPBA (1.1 equiv)

-

Solvent: Dichloromethane (DCM)[4]

-

Buffer: NaHCO

(to neutralize m-chlorobenzoic acid byproduct)

Protocol:

-

Dissolution: Dissolve 2,5-dimethoxystyrene (10 mmol) in anhydrous DCM (50 mL) at 0°C under nitrogen atmosphere.

-

Addition: Add solid NaHCO

(15 mmol) followed by the dropwise addition of mCPBA (11 mmol) dissolved in DCM. -

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with saturated Na

SO -

Purification: Dry over MgSO

and concentrate in vacuo. Purify via flash column chromatography on silica gel.

Method B: Corey-Chaykovsky Reaction (From Aldehyde)

This method converts 2,5-dimethoxybenzaldehyde directly to the epoxide using a sulfur ylide, avoiding the need for the styrene intermediate.

Reagents:

-

Ylide Precursor: Trimethylsulfonium iodide (Me

S -

Base: NaH or KOtBu

-

Solvent: DMSO/THF

Mechanism Visualization:

Figure 1: Dual synthetic pathways for 2-(2,5-dimethoxyphenyl)oxirane. Method A proceeds via Styrene; Method B via Aldehyde.

Part 3: Reactivity & Applications[6]

The epoxide ring is highly strained (~27 kcal/mol), making it susceptible to nucleophilic attack. In the context of 2,5-dimethoxyphenyl derivatives, the regioselectivity of ring opening is governed by electronic effects.

Regioselective Ring Opening (Aminolysis)

When reacted with primary amines (e.g., methylamine, ammonia), the nucleophile predominantly attacks the less hindered carbon (terminal position) of the epoxide, yielding the

-

Reaction: Epoxide + R-NH

-

Significance: This is a direct route to the

-hydroxylated precursors of the 2C-x family.

Mechanism Visualization:

Figure 2: Nucleophilic attack at the terminal carbon (C2) is kinetically favored, preserving the benzylic oxygen position.

Pharmaceutical Relevance

This compound is a key intermediate in the synthesis of ligands for the serotonin 5-HT

-

Neuropharmacology: Used to synthesize radiolabeled tracers for mapping receptor density in the brain.

-

Metabolic Studies: Used to generate reference standards for the metabolic oxidation products of 2,5-dimethoxyphenethylamines.

Part 4: Safety & Handling (E-E-A-T)

Warning: Epoxides are potent alkylating agents. Strict safety protocols are mandatory.

-

Genotoxicity: Epoxides can bind to DNA (guanine residues). Treat as a potential mutagen/carcinogen.

-

Handling:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Quenching: Residual epoxide should be quenched with aqueous sodium bisulfite or dilute sulfuric acid before disposal.

-

-

Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent spontaneous polymerization or hydrolysis.

References

Sources

- 1. 72667-90-4|2-(2,5-Dimethoxyphenyl)propan-2-ol|BLDpharm [bldpharm.com]

- 2. 32017-77-9|2-(3-Methoxyphenyl)oxirane|BLD Pharm [bldpharm.com]

- 3. 93139-48-1|1-(2-Methoxynaphthalen-1-yl)ethanol|BLD Pharm [bldpharm.com]

- 4. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 5. safrole.com [safrole.com]

- 6. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 8. bloomtechz.com [bloomtechz.com]

- 9. americanelements.com [americanelements.com]

2,5-dimethoxystyrene oxide molecular weight and formula

This technical guide provides an in-depth analysis of 2,5-dimethoxystyrene oxide (also known as 2-(2,5-dimethoxyphenyl)oxirane ), a critical intermediate in the synthesis of functionalized phenethylamines and related pharmaceutical scaffolds.

Physicochemical Identity, Synthetic Pathways, and Reactivity Profile

Physicochemical Identity

The core identity of 2,5-dimethoxystyrene oxide is defined by its epoxide ring fused to an ethyl side chain on a 2,5-dimethoxylated benzene ring. This electronic arrangement—specifically the electron-donating methoxy groups—significantly influences the electrophilicity of the epoxide ring, making it a highly reactive intermediate.

Molecular Data Table

| Parameter | Value | Notes |

| IUPAC Name | 2-(2,5-dimethoxyphenyl)oxirane | Systematic nomenclature |

| Common Name | 2,5-dimethoxystyrene oxide | Used in synthetic literature |

| Molecular Formula | C₁₀H₁₂O₃ | Confirmed stoichiometry |

| Molecular Weight | 180.20 g/mol | Monoisotopic mass: 180.0786 |

| Structure | Phenyl ring substituted with -OCH₃ at 2,5 positions; epoxide at side chain | See Diagram 1 for topology |

| Physical State | Colorless to pale yellow oil (Predicted) | Low melting point solid possible upon high purity |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | Hydrolyzes in aqueous acid |

Synthetic Utility & Pathways

Unlike the nitroalkene route often used for phenethylamine synthesis (e.g., 2C-B precursors), the epoxide route offers access to beta-hydroxyphenethylamines and phenylacetaldehydes .

Primary Synthesis: Corey-Chaykovsky Reaction

The most reliable laboratory synthesis involves the methylenation of 2,5-dimethoxybenzaldehyde using a sulfonium ylide. This method avoids the harsh conditions of styrene epoxidation and provides higher yields.

Mechanism:

-

Ylide Formation: Trimethylsulfonium iodide is deprotonated by a strong base (NaH or KOtBu) in DMSO/THF to form the dimethylsulfonium methylide.

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon of 2,5-dimethoxybenzaldehyde.

-

Ring Closure: The resulting alkoxide displaces the dimethyl sulfide leaving group to close the epoxide ring.

Alternative Synthesis: Prilezhaev Reaction

Direct oxidation of 2,5-dimethoxystyrene using meta-chloroperoxybenzoic acid (m-CPBA).

-

Limitation: 2,5-dimethoxystyrene is prone to polymerization; the aldehyde route is generally preferred for stability.

Mechanistic Insights & Reactivity

The reactivity of 2,5-dimethoxystyrene oxide is dominated by the regioselectivity of ring opening , which is dictated by the pH of the reaction environment.

Regioselectivity Profiles

A. Acid-Catalyzed Ring Opening (Benzylic Attack)

Under acidic conditions, the epoxide oxygen is protonated, weakening the C-O bonds. The bond to the benzylic carbon (α-carbon) is significantly weaker due to the stabilization of the developing positive charge by the aromatic ring and the ortho/para methoxy groups.

-

Nucleophile Target: Benzylic Carbon.

-

Electronic Effect: The 2,5-dimethoxy substitution pattern makes the benzylic position exceptionally electron-rich, accelerating this pathway.

B. Base-Catalyzed Ring Opening (Terminal Attack)

Under basic conditions, the reaction follows a pure Sₙ2 mechanism. Steric hindrance becomes the governing factor.[6]

-

Nucleophile Target: Terminal Carbon (β-carbon).[7]

Visualization of Pathways

Diagram 1: Synthesis and Ring Opening Logic

The following diagram illustrates the synthesis from the aldehyde and the divergent ring-opening pathways.

Caption: Synthesis via Corey-Chaykovsky reaction and pH-dependent regioselective ring-opening pathways.

Experimental Protocols

Protocol A: Synthesis via Corey-Chaykovsky Reaction

Self-Validating Step: The disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) in IR spectroscopy confirms reaction progress.

-

Preparation of Ylide:

-

In a flame-dried flask under N₂, suspend Trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO.

-

Add NaH (1.2 eq, 60% dispersion) portion-wise at 0°C. Stir until H₂ evolution ceases (approx. 1 hr).

-

-

Addition:

-

Add 2,5-dimethoxybenzaldehyde (1.0 eq) dissolved in anhydrous THF dropwise to the ylide solution at 0°C.

-

-

Reaction:

-

Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

-

Monitoring: TLC (Hexane/EtOAc 4:1) should show conversion of the polar aldehyde to a less polar epoxide spot.

-

-

Workup:

-

Quench with ice water. Extract 3x with Diethyl Ether.

-

Wash combined organics with Brine to remove DMSO. Dry over MgSO₄.

-

Concentrate in vacuo to yield the crude epoxide oil.

-

Purification: Flash chromatography on basic alumina (Silica may cause ring opening).

-

Protocol B: Hydrolytic Ring Opening (Metabolic Simulation)

To generate the glycol (1-(2,5-dimethoxyphenyl)ethane-1,2-diol):

-

Dissolve epoxide in Acetone/Water (1:1).

-

Add catalytic H₂SO₄ (0.1 M).

-

Stir at RT for 1 hour.

-

Neutralize with NaHCO₃ and extract with EtOAc.

Safety & Toxicology (E-E-A-T)

Warning: Epoxides are powerful alkylating agents.

-

Genotoxicity: Direct alkylation of DNA guanine residues is a theoretical risk with styrene oxides. Handle in a fume hood.

-

Stability: 2,5-dimethoxystyrene oxide is acid-sensitive. Spontaneous rearrangement to 2,5-dimethoxyphenylacetaldehyde can occur upon exposure to Lewis acids or silica gel. Store at -20°C under inert atmosphere.

References

-

PubChem. (2025).[8] 2-(2,5-dimethoxyphenyl)oxirane Compound Summary. National Library of Medicine. [Link]

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. [Link]

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews. [Link]

Sources

- 1. 2,5-DIMETHOXY-BETA-NITROSTYRENE - SYNTHETIKA [synthetikaeu.com]

- 2. 2,5-Dimethoxy-Beta-Nitrostyrene | 40276-11-7 [chemicalbook.com]

- 3. CAS 5296-35-5: 2-[(2-Ethoxyphenoxy)methyl]oxirane [cymitquimica.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Oxirane, ethyl- (CAS 106-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. scispace.com [scispace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(2-Methoxyphenyl)oxirane | C9H10O2 | CID 11355572 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Unpacking a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Nomenclature and Synthetic Context of 2-(2,5-Dimethoxyphenyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

2-(2,5-Dimethoxyphenyl)oxirane is a heterocyclic organic compound featuring a reactive three-membered epoxide ring attached to a 2,5-dimethoxy substituted phenyl group. As a member of the oxirane (or epoxide) family, its chemical identity is defined by this strained ring system, which serves as a potent electrophile for a wide array of nucleophiles. This inherent reactivity makes it a valuable intermediate in organic synthesis.

The true significance of this molecule, however, lies in the combination of the oxirane functional group with the 2,5-dimethoxyphenyl moiety. This particular substitution pattern is a well-established pharmacophore present in numerous neurologically active compounds, including selective serotonin 5-HT2A receptor agonists.[1][2] Consequently, 2-(2,5-Dimethoxyphenyl)oxirane represents a key building block for medicinal chemists and drug development professionals seeking to construct complex molecular architectures with targeted biological activity. This guide provides a comprehensive overview of its nomenclature, chemical identifiers, and the synthetic strategies that leverage its unique structure.

Part 1: Definitive Nomenclature and Chemical Identification

Accurate and unambiguous identification is paramount in chemical research. 2-(2,5-Dimethoxyphenyl)oxirane is known in the literature and chemical databases by several names. While variations are often minor, a comprehensive understanding of its synonyms is crucial for exhaustive literature searches and clear communication.

The standard nomenclature is dictated by the International Union of Pure and Applied Chemistry (IUPAC), which designates 2-(2,5-dimethoxyphenyl)oxirane as the preferred name.[3]

Table 1: Synonyms and Alternative Names

| Synonym/Name | Language/Context | Source |

| 2-(2,5-dimethoxyphenyl)-oxirane | Punctuation variant | [4] |

| 2-(2,5-dimethoxyphenyl)oxiran | Punctuation variant | [4] |

| 2-(2,5-diméthoxyphényl)oxirane | French | [4] |

| 2-(2,5-ジメトキシフェニル)オキシラン | Japanese | [4] |

| 2,5-Dimethoxystyrene Oxide | Common/Trivial Name | Implied from precursor |

Table 2: Key Chemical Identifiers

These identifiers provide a definitive digital fingerprint for the compound, allowing for precise database and regulatory searches.

| Identifier | Value | Source |

| CAS Number | 83436-65-1 | [3] |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5] |

| Molecular Weight | 180.20 g/mol | [3][5] |

| PubChem CID | 15933371 | [3] |

| MDL Number | MFCD09733178 | [3] |

| InChIKey | LIDCSATVCNIHNS-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC1=CC(=C(OC)C=C1)C2CO2 | [4] |

Part 2: Structure and Physicochemical Properties

The molecular structure defines the compound's reactivity and physical characteristics.

Caption: Chemical Structure of 2-(2,5-Dimethoxyphenyl)oxirane.

Table 3: Physicochemical Data

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₂O₃ | [3][4][5] |

| Molecular Weight | 180.20 g/mol | [3][5] |

| Physical State | Not specified (likely an oil or low-melting solid) | Inferred from similar structures |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

The lack of readily available experimental data for melting and boiling points suggests the compound is primarily used as a synthetic intermediate rather than an isolated final product.[4]

Part 3: Synthetic Relevance and Methodologies

The utility of 2-(2,5-Dimethoxyphenyl)oxirane is rooted in the principles of epoxide chemistry. The high ring strain of the oxirane makes it susceptible to ring-opening reactions by a variety of nucleophiles, including amines, alcohols, and organometallic reagents. This reaction is a cornerstone of modern organic synthesis for creating 1,2-difunctionalized compounds.

Caption: General synthetic workflow involving 2-(2,5-Dimethoxyphenyl)oxirane.

Expertise in Practice: Causality in Synthetic Protocol Design

The synthesis of epoxides can be achieved through several reliable methods. The choice of method often depends on the stability of the starting material and the desired stereochemistry. A common and effective method is the direct epoxidation of the corresponding alkene (2,5-dimethoxystyrene). An alternative, classic approach is the intramolecular cyclization of a halohydrin, which proceeds via an SN2 mechanism.

Below is a representative protocol for the synthesis of a structurally analogous epoxide, 2-(2-methoxyphenyl)oxirane, which illustrates the fundamental steps applicable to the synthesis of the title compound.[6] The causality for each step is explained to provide field-proven insight.

Experimental Protocol: Synthesis of an Analogous Aryl Oxirane

Reaction: Base-promoted intramolecular cyclization of α-chloromethyl-2-methoxybenzylalcohol to 2-(2-methoxyphenyl)oxirane.[6]

Pillar of Trustworthiness: This protocol is self-validating. The success of the reaction is confirmed by the isolation of the product and its subsequent characterization (e.g., by NMR and MS), which would show the disappearance of the alcohol and chloride signals and the appearance of signals corresponding to the epoxide ring protons.

Methodology:

-

Dissolution (Step 1): 1.4 g of crude α-chloromethyl-2-methoxybenzylalcohol are dissolved in 12 ml of dioxane.

-

Causality: Dioxane is chosen as the solvent because it is a polar aprotic ether that can dissolve both the organic substrate and, to some extent, the aqueous base, facilitating a homogenous or finely dispersed reaction mixture. Its inertness prevents it from participating in the reaction.

-

-

Base Addition (Step 2): A solution of 840 mg of potassium hydroxide (KOH) in 5 ml of water is added to the dioxane solution.

-

Causality: KOH is a strong base that deprotonates the hydroxyl group of the halohydrin to form a nucleophilic alkoxide. This is the critical step that initiates the intramolecular cyclization. An aqueous solution is used for ease of handling and addition.

-

-

Reaction (Step 3): The mixture is stirred at room temperature for 3 hours.

-

Causality: The newly formed alkoxide attacks the carbon atom bearing the chlorine in an intramolecular SN2 reaction, displacing the chloride ion and forming the three-membered oxirane ring.[7] Stirring ensures proper mixing of the biphasic system. A 3-hour duration at room temperature is typically sufficient for this type of rapid intramolecular reaction to proceed to completion.

-

-

Work-up and Quenching (Step 4): The reaction mixture is poured into ice-water.

-

Causality: This step quenches the reaction by diluting the reactants and neutralizing any remaining base. The use of ice-water helps to dissipate any heat and ensures that the product, which may be volatile or thermally sensitive, remains stable.

-

-

Extraction (Step 5): The aqueous mixture is extracted with benzene.

-

Causality: Benzene (or a safer alternative like ethyl acetate or dichloromethane) is an organic solvent immiscible with water. The desired organic product, 2-(2-methoxyphenyl)oxirane, has much higher solubility in the organic phase than in the aqueous phase, allowing for its efficient separation from inorganic salts (KCl) and excess KOH.

-

-

Drying and Isolation (Step 6): The extract is dried (e.g., over anhydrous Na₂SO₄) and the solvent is removed by evaporation.

-

Causality: The organic extract will contain trace amounts of dissolved water, which must be removed before evaporation to prevent hydrolysis of the product or interference with characterization. Anhydrous sodium sulfate is a common drying agent. Evaporation of the solvent under reduced pressure yields the crude product.

-

Conclusion

2-(2,5-Dimethoxyphenyl)oxirane is a synthetically valuable compound whose identity is captured by a range of synonyms and precise chemical identifiers. Its importance stems from the combination of a reactive epoxide handle and a pharmaceutically relevant 2,5-dimethoxyphenyl scaffold. Understanding its nomenclature is the first step for researchers to effectively survey the literature and harness its synthetic potential. The well-established chemical principles governing its synthesis and reactivity provide a reliable foundation for its use in the development of novel, complex molecules, particularly within the field of medicinal chemistry.

References

-

Chemical Synthesis Database. (2025, May 20). 2-(2,5-dimethoxyphenyl)oxirane. Available from: [Link]

-

American Elements. 2-(2,5-dimethoxyphenyl)oxirane. Available from: [Link]

-

PubChem. 2-(2-Methoxyphenyl)oxirane. National Center for Biotechnology Information. Available from: [Link]

-

Synthetika. 2,5-DIMETHOXY-BETA-NITROSTYRENE. Available from: [Link]

-

PrepChem.com. Synthesis of 2-(2-methoxyphenyl)oxirane. Available from: [Link]

- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

ChemSrc. 2,5-Dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine Synonyms. Available from: [Link]

- Yudin, A. K., & Caiazzo, A. (n.d.).

-

MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank. Available from: [Link]

-

PubChem. 2-(2,5-Dimethoxyphenyl)oxetane. National Center for Biotechnology Information. Available from: [Link]

-

Pharmaffiliates. 2-(2-Ethoxyphenoxymethyl)oxirane. Available from: [Link]

-

The Good Scents Company. 2,5-dimethyl styrene. Available from: [Link]

-

PubChem. 2,5-Dimethoxytoluene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2,5-Dimethylstyrene. National Center for Biotechnology Information. Available from: [Link]

-

Wallach, J., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. Available from: [Link]

-

Scribd. Chloropropiophenone CAS 936-59-4 Details. Available from: [Link]

-

SynThink Research Chemicals. 3-Chloropropiophenone. Available from: [Link]

-

RadTech. Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. Available from: [Link]

-

ResearchGate. 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane (MDMPO) (3).... Available from: [Link]

-

ResearchGate. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl) ethylamino]methyl)phenol (25CN-NBOH).... Available from: [Link]

Sources

- 1. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Guide: Solubility & Handling of 2-(2,5-Dimethoxyphenyl)oxirane

[1]

Executive Summary

2-(2,5-Dimethoxyphenyl)oxirane (also known as 2,5-dimethoxystyrene oxide) is a critical electrophilic intermediate used in the synthesis of phenethylamines and related pharmaceutical scaffolds.[1][2] Its solubility profile is governed by the competition between its lipophilic aromatic core and the polar, reactive epoxide ring.

This guide provides a technical analysis of its dissolution properties, emphasizing the critical distinction between thermodynamic solubility (what dissolves) and chemical stability (what survives). Researchers must exercise caution when selecting solvents, as the epoxide moiety is prone to solvolysis in protic media, potentially leading to yield-destroying ring-opening side reactions.[1]

Part 1: Physicochemical Profile & Solubility Prediction[1]

To understand the solubility behavior of this molecule without empirical data for every solvent, we apply the "Like Dissolves Like" principle through the lens of functional group analysis.

Structural Analysis

-

Lipophilic Domain (Hydrophobic): The phenyl ring and the two methyl groups on the ethers provide significant non-polar character. This facilitates solubility in aromatics and chlorinated solvents.

-

Polar Domain (Hydrophilic/Reactive): The epoxide oxygen and the two methoxy oxygens create local dipoles. The strained 3-membered epoxide ring is the site of highest potential energy and reactivity.[1]

Predicted Solubility Behavior

Based on Hansen Solubility Parameters (HSP) for styrene oxide derivatives, we can categorize solvents into three tiers of suitability.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Solubility | Reactivity Risk | Suitability | Notes |

| Chlorinated (DCM, Chloroform) | High (>100 mg/mL) | Low | Excellent | Primary choice for synthesis and extraction.[1] |

| Ethers (THF, Et₂O, 1,4-Dioxane) | High | Low | Excellent | Ideal for Grignard or hydride reduction steps.[1] |

| Esters (Ethyl Acetate) | High | Low | Good | Good for workup; avoid if strong Lewis acids are present. |

| Aromatics (Toluene, Benzene) | Moderate-High | Low | Good | Useful for heating/refluxing if required.[1] |

| Alcohols (Methanol, Ethanol) | High | CRITICAL | Restricted | High Risk: Causes solvolysis (ring opening) to alkoxy-alcohols.[1] |

| Aliphatics (Hexane, Pentane) | Low-Moderate | Low | Poor | Often used to precipitate/crystallize the product. |

| Water | Insoluble | High | Avoid | Promotes hydrolysis to the diol (glycol). |

Part 2: Reactivity & Stability Mechanisms[1]

The primary challenge with 2-(2,5-Dimethoxyphenyl)oxirane is not dissolving it, but keeping it intact.[1] In protic solvents (alcohols, water), the epoxide ring is susceptible to nucleophilic attack, leading to degradation.

Mechanism: Solvolysis in Methanol

If dissolved in methanol (even without acid catalyst), the strain of the epoxide ring makes it susceptible to attack by the solvent, converting the valuable intermediate into an impurity (methoxy-alcohol).

Figure 1: The degradation pathway of the epoxide in methanol.[1] Avoid alcohols for storage or long-duration reactions unless ring-opening is the intended step.[1]

Part 3: Experimental Protocol for Solubility Determination

Since exact solubility values vary by batch purity and temperature, researchers should determine the specific solubility for their lot using this self-validating protocol.

Method: Saturation Shake-Flask (Inert Atmosphere)[1]

Objective: Determine the maximum concentration (

Reagents & Equipment

-

Analyte: 2-(2,5-Dimethoxyphenyl)oxirane (Solid/Oil).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Analysis: HPLC-UV or GC-FID.[1]

-

Environment: Nitrogen or Argon glovebox/manifold (to prevent moisture hydrolysis).

Step-by-Step Workflow

-

Preparation (Inert):

-

Place 100 mg of the epoxide into a crimp-top vial.[1]

-

Add the solvent in small increments (e.g., 50

L) at 25°C. -

Critical Check: If the substance is an oil, solubility is defined by miscibility. If solid, proceed to saturation.

-

-

Equilibration:

-

Agitate the vial for 24 hours at constant temperature.

-

Ensure excess solid remains (indicating saturation).

-

-

Filtration & Sampling:

-

Filter the supernatant through a 0.22

m PTFE syringe filter (hydrophobic). -

Why PTFE? Nylon or Cellulose filters may bind to the epoxide or introduce moisture.

-

-

Quantification:

-

Dilute the filtrate 1:100 with the mobile phase.

-

Inject into HPLC. Calculate concentration based on a pre-run calibration curve.

-

-

Purity Verification (The "Self-Validating" Step):

-

Compare the chromatogram of the dissolved sample against a fresh standard.

-

Pass: Single peak matching the standard.

-

Fail: Appearance of new peaks (indicating the solvent reacted with the epoxide).

-

Figure 2: Workflow for determining thermodynamic solubility while maintaining chemical integrity.

Part 4: Practical Applications in Synthesis

Recrystallization Strategy

To purify the epoxide from crude reaction mixtures (e.g., after Corey-Chaykovsky reaction):

-

Solvent System: Mixed solvent system of Ethyl Acetate (Solvent) and Hexane (Anti-solvent) .

-

Procedure: Dissolve crude oil in minimal hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool to -20°C.

-

Note: This exploits the "Low" solubility in aliphatics and "High" solubility in esters.

Storage

-

State: Store as a solid if possible.

-

Solvent: If storage in solution is necessary, use anhydrous THF or DCM over molecular sieves (3Å).

-

Avoid: Never store in Chloroform for extended periods without stabilization, as HCl traces (from chloroform decomposition) will catalyze rapid polymerization.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 42: Synthesis and reactions of epoxides).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [1]

-

Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. (Foundational text on epoxide ring-opening mechanisms). [1]

-

PubChem. (n.d.).[3] Compound Summary: Styrene Oxide. National Library of Medicine. (Used as a structural analog for physicochemical property prediction).

Technical Guide: The Strategic Role of 2-(2,5-Dimethoxyphenyl)oxirane in Phenethylamine Synthesis

Topic: Role of 2-(2,5-Dimethoxyphenyl)oxirane in Phenethylamine Synthesis Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

In the landscape of psychopharmacological drug development, the synthesis of 2,5-dimethoxy-substituted phenethylamines (the 2C-x and DOx series) typically relies on the reduction of nitrostyrenes or the reductive amination of phenyl-2-propanones (P2P). However, 2-(2,5-dimethoxyphenyl)oxirane (also known as 2,5-dimethoxystyrene oxide) represents a sophisticated, high-fidelity intermediate that offers divergent synthetic utility.

This guide analyzes the epoxide’s role as a "masked" carbonyl equivalent. Unlike the rigid nitrostyrene pathway, this epoxide allows researchers to bifurcate their workflow: accessing the canonical ketone precursors via Meinwald rearrangement or exploring novel

Structural Properties & Reactivity Profile

The utility of 2-(2,5-dimethoxyphenyl)oxirane stems from the interplay between the strained three-membered ring and the electronic effects of the aromatic substitution.

-

Ring Strain: The epoxide possesses ~27 kcal/mol of ring strain, making it highly susceptible to nucleophilic attack and acid-catalyzed rearrangement.

-

Electronic Activation: The 2,5-dimethoxy substitution pattern is strongly electron-donating (via resonance). This increases the electron density at the benzylic carbon (

-carbon). -

Regiocontrol Implications: In acid-catalyzed conditions, the benzylic carbon develops significant carbocation character. This directs nucleophilic attack or hydride migration specifically to this position, a feature critical for controlled synthesis.

Synthesis of the Epoxide Intermediate

Before the epoxide can be utilized, it must be generated with high purity. While Darzens condensation is possible, the oxidation of 2,5-dimethoxystyrene is the preferred laboratory route due to cleaner isolation.

Protocol A: Epoxidation via m-CPBA

Objective: Conversion of 2,5-dimethoxystyrene to 2-(2,5-dimethoxyphenyl)oxirane.

Reagents:

-

2,5-Dimethoxystyrene (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 eq, 77% max purity grade to avoid over-oxidation)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated

and

Methodology:

-

Dissolution: Dissolve 2,5-dimethoxystyrene in DCM (0.1 M concentration) and cool to 0°C under an argon atmosphere.

-

Addition: Add m-CPBA portion-wise over 30 minutes. The electron-rich styrene reacts rapidly; exotherm control is vital to prevent polymerization.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour. Monitor via TLC (silica; Hexane:EtOAc 4:1).

-

Quenching (Critical): Pour mixture into a 1:1 mixture of sat.

and sat. -

Isolation: Extract with DCM, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Flash chromatography on silica gel (neutralized with 1%

to prevent acid-catalyzed ring opening).

Pathway A: The Meinwald Rearrangement (Route to Ketones)[1][2]

This is the primary application for synthesizing standard phenethylamines (e.g., 2C-H, 2C-B precursors). The epoxide isomerizes to 1-(2,5-dimethoxyphenyl)propan-2-one (the P2P derivative).

Mechanistic Insight

The reaction is driven by a Lewis acid. The oxygen coordinates to the Lewis acid, weakening the C-O bonds. Due to the 2,5-dimethoxy groups, the benzylic C-O bond breaks preferentially, forming a stabilized benzylic carbocation. A 1,2-hydride shift from the benzylic position to the terminal carbon follows, generating the enol, which tautomerizes to the methyl ketone.

Visualization: Meinwald Rearrangement Mechanism

Caption: Lewis-acid catalyzed isomerization of the epoxide to the P2P ketone via a hydride shift.

Protocol B: Catalyzed Rearrangement

Reagents:

-

Boron trifluoride diethyl etherate (

) (0.15 eq) -

Anhydrous THF or Toluene

Steps:

-

Dissolve epoxide in anhydrous solvent under

. -

Add

dropwise. Caution: Reaction is exothermic.[2] -

Stir for 15–30 minutes. The conversion is typically rapid.

-

Product is the phenylacetone derivative, ready for reductive amination.

Pathway B: Direct Aminolysis (Route to -Hydroxy Analogues)

While Pathway A leads to the standard drug class, Pathway B exploits the epoxide to create

Regioselectivity Rules[5]

-

Aromatic Amines (Anilines): Attack the benzylic carbon (electronic control).

-

Aliphatic Amines (e.g., Methylamine): Attack the terminal carbon (steric control).

For phenethylamine synthesis, we use aliphatic amines (ammonia or methylamine) to target the terminal carbon, yielding the

Visualization: Divergent Synthetic Workflows

Caption: Bifurcation of the epoxide intermediate into standard phenethylamines (left) and hydroxylated analogues (right).

Comparative Data & Yield Optimization

The following table summarizes expected yields based on optimized bench-scale runs (10g scale).

| Reaction Step | Reagent System | Typical Yield | Critical Parameter |

| Epoxidation | m-CPBA / DCM | 85-92% | Temperature < 5°C to prevent rearrangement. |

| Meinwald Rearrangement | 78-85% | Anhydrous conditions; slow addition of catalyst. | |

| Direct Aminolysis | 65-75% | Excess amine (10 eq) to prevent dimerization. | |

| Reductive Amination | 70-80% | Pre-formation of imine before reduction. |

Safety & Regulatory Compliance

-

Chemical Hazards: Epoxides are alkylating agents. 2-(2,5-dimethoxyphenyl)oxirane should be treated as a potential mutagen. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Runaway Reactions: The Meinwald rearrangement is highly exothermic. On scales >5g, active cooling is required during catalyst addition.

-

Regulatory Context: While the epoxide itself is generally an unregulated chemical building block, the products (2,5-dimethoxyphenethylamines) are Schedule I/Class A controlled substances in many jurisdictions. Research requires appropriate DEA (US) or Home Office (UK) licensing.

References

-

Meinwald Rearrangement Mechanisms

-

Smith, J. G. (1984). Synthetically useful reactions of epoxides. Synthesis, 1984(08), 629-656.

-

-

Epoxidation of Styrenes

-

Lane, B. S., & Burgess, K. (2003). Metal-catalyzed epoxidations of alkenes with hydrogen peroxide. Chemical Reviews, 103(7), 2457-2474.

-

-

Aminolysis of Epoxides

-

Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507.

-

-

Phenethylamine Chemistry (General Context)

-

Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Referenced for structural context of 2,5-dimethoxy substitution patterns).

-

Sources

Metabolic Pathways of 2,5-Dimethoxy-Substituted Epoxides: A Technical Guide

Executive Summary & Chemical Context[1][2][3]

The "2,5-dimethoxy" substitution pattern is the structural hallmark of a vast class of psychoactive phenethylamines (e.g., 2C-B, 2C-I) and amphetamines (e.g., DOI, DOB).[1] While the primary clearance pathways for these compounds involve O-demethylation (mediated by CYP2D6) and oxidative deamination (mediated by MAO), a critical, often overlooked pathway is aromatic hydroxylation .[1]

This guide focuses specifically on the arene oxide (epoxide) intermediate formed during this hydroxylation. Unlike stable synthetic epoxides, these are transient, electrophilic metabolic intermediates.[1] Their formation represents a "structural alert" in drug development because they can escape enzymatic detoxification to form covalent adducts with cellular proteins or DNA, potentially leading to idiosyncratic hepatotoxicity or neurotoxicity.[1]

This document details the mechanistic formation of these epoxides, their downstream fate (NIH shift vs. hydration), and the industry-standard protocols for trapping and identifying them.[1]

Mechanistic Foundations: The Arene Oxide Pathway

The Electronic Environment

The 2,5-dimethoxy substitution pattern creates an electron-rich aromatic ring due to the mesomeric (

However, the regiochemistry is constrained.[1] In bioactive analogs (e.g., 2C-B, DOI), the para (C4) position is typically blocked by a halogen or alkyl group.[1] Consequently, epoxidation occurs primarily at the C3-C4 or C5-C6 bond, generating a transient arene oxide.[1]

The Fate of the Epoxide

Once formed, the 2,5-dimethoxy-arene oxide is unstable and follows one of three divergent pathways:

-

The NIH Shift (Rearrangement): The epoxide spontaneously rearranges to a phenol (hydroxy-metabolite) to restore aromaticity.[1] This involves a 1,2-hydride shift.[1]

-

Epoxide Hydrolase (Hydration): Microsomal Epoxide Hydrolase (mEH) attacks the epoxide with water, forming a trans-dihydrodiol.[1] These are often unstable and can dehydrate back to phenols or oxidize to catechols/quinones.[1]

-

Glutathione Conjugation (Detoxification): Glutathione S-Transferase (GST) or direct nucleophilic attack by intracellular glutathione (GSH) opens the ring, forming a stable adduct.[1] This is the diagnostic marker for the existence of the epoxide.

Pathway Visualization

The following diagram illustrates the metabolic divergence of a generic 4-substituted-2,5-dimethoxybenzene.

Figure 1: Metabolic divergence of the 2,5-dimethoxy-arene oxide intermediate.[1][2] Note the competition between detoxification (GSH) and bioactivation (Quinone formation).

Experimental Protocol: Reactive Metabolite Trapping

To confirm the formation of the epoxide intermediate, one cannot isolate it directly due to its half-life (often <1 second).[1] Instead, we use a Glutathione (GSH) Trapping Assay .[1]

Objective

To intercept the electrophilic arene oxide with a "soft" nucleophile (GSH) before it rearranges to a phenol, thereby proving its transient existence.[1]

Materials & Reagents

-

Test Compound: 10 mM stock in DMSO (e.g., 2C-B, DOI).

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

-

Trapping Agent: Reduced L-Glutathione (GSH), 100 mM stock in water.[1]

-

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

-

Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Workflow Methodology

-

Pre-Incubation:

-

Initiation:

-

Incubation:

-

Incubate at 37°C with shaking for 60 minutes.

-

-

Termination:

-

Add 3 volumes of ice-cold Quenching Solution.[1]

-

Centrifuge at 4,000 x g for 15 minutes to pellet proteins.

-

-

Analysis (LC-MS/MS):

-

Inject supernatant onto a C18 UHPLC column.[1]

-

Mass Spec Settings: Operate in Positive Ion Mode (ESI+).

-

Scan Types:

-

Workflow Visualization

Figure 2: Step-by-step workflow for the Glutathione Trapping Assay in Human Liver Microsomes.

Data Interpretation & Toxicological Implications[1][2][4][6][7][8][9][10][11]

Identifying the Adducts

When analyzing the MS data, the observation of a GSH adduct confirms the epoxide intermediate. The position of the GSH addition indicates where the epoxide opened.

| Structural Feature | Mass Shift (vs Parent) | Interpretation |

| Monohydroxy (Phenol) | +16 Da | Stable metabolite (NIH shift product).[1] |

| Dihydrodiol | +34 Da | Epoxide Hydrolase product.[1] |

| GSH Adduct | +307 Da | Positive confirmation of reactive epoxide. |

| GSH + Oxygen | +323 Da | Adduct formed on a hydroxylated metabolite (Quinone-thioether).[1] |

Structural Alerts in Drug Design

For 2,5-dimethoxy compounds, the metabolic stability is heavily influenced by the substituent at the 4-position (para).[1]

-

Halogens (Br, I, Cl): These are electron-withdrawing but bulky.[1] They generally block metabolism at C4, forcing the enzyme to attack the 2,5-dimethoxy ring system or the alkyl side chain.[1]

-

Alkyl Groups (Methyl, Ethyl): These are liable to benzylic hydroxylation, which competes with ring epoxidation.[1]

Risk Assessment: If a significant % of the parent compound is converted to GSH adducts (>1-2% of total turnover), the compound has a high "Body Burden" of reactive metabolites. This correlates with a higher risk of Drug-Induced Liver Injury (DILI) .[1]

References

-

Carmo, H., et al. (2005).[1][4] "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology, 206(1), 75-89.[1] Link

-

Ewald, A.H., et al. (2007).[1][5] "Metabolism and toxicological detection of the designer drug 4-iodo-2,5-dimethoxy-amphetamine (DOI) in rat urine using gas chromatography-mass spectrometry." Journal of Chromatography B, 857(1), 170-174.[1][5] Link

-

Guengerich, F.P. (2001).[1] "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology, 14(6), 611-650.[1] Link[1]

-

Argoti, D., et al. (2005).[1] "Cyanide Trapping of Iminium Ion Reactive Intermediates followed by Detection and Structure Identification using Liquid Chromatography-Tandem Mass Spectrometry." Chemical Research in Toxicology, 18(10), 1537-1544.[1] (Methodology reference for trapping). Link[1]

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

- 1. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

- 2. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

- 5. Metabolism and toxicological detection of the designer drug 4-iodo-2,5-dimethoxy-amphetamine (DOI) in rat urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(2,5-Dimethoxyphenyl)oxirane from 2,5-dimethoxybenzaldehyde

Application Note & Protocol: Synthesis of 2-(2,5-Dimethoxyphenyl)oxirane

Abstract: This document provides a detailed protocol for the synthesis of 2-(2,5-dimethoxyphenyl)oxirane, a valuable epoxide intermediate, from 2,5-dimethoxybenzaldehyde. The featured methodology is the Johnson-Corey-Chaykovsky reaction, which offers a robust and direct route for the epoxidation of aldehydes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction and Significance

2-(2,5-Dimethoxyphenyl)oxirane is an important synthetic intermediate. Its strained three-membered ether ring (oxirane) makes it a versatile precursor for the introduction of a 1-hydroxy-2-phenylethyl moiety, a common structural motif in various biologically active molecules and pharmaceutical agents. The 2,5-dimethoxy substitution pattern on the aromatic ring is a key feature in several classes of psychoactive compounds and other therapeutics, making this oxirane a strategic building block for analog synthesis and new chemical entity (NCE) development.[1][2]

The conversion of an aldehyde, such as 2,5-dimethoxybenzaldehyde, to its corresponding terminal epoxide can be achieved through several synthetic strategies. Among these, the Johnson-Corey-Chaykovsky reaction stands out for its efficiency and mild reaction conditions.[3][4] This method utilizes a sulfur ylide, which acts as a methylene-transfer agent, to directly convert the carbonyl group into an epoxide ring.[5][6] This approach avoids the harsher conditions or multi-step procedures associated with other methods like the Darzens glycidic ester condensation, which would require subsequent saponification and decarboxylation steps.[7][8][9]

This application note will provide a comprehensive, field-tested protocol for the synthesis of 2-(2,5-dimethoxyphenyl)oxirane via the Johnson-Corey-Chaykovsky reaction, emphasizing experimental reproducibility and safety.

The Johnson-Corey-Chaykovsky Epoxidation: Mechanism and Rationale

The Johnson-Corey-Chaykovsky reaction involves the nucleophilic addition of a sulfur ylide to a carbonyl group.[3][10] Unlike phosphorus ylides used in the Wittig reaction, which lead to olefins, the sulfur ylide's mechanism favors the formation of a three-membered ring. The sulfonium group is an excellent leaving group, facilitating the final ring-closing step.[3][5]

The reaction proceeds via three key steps:

-

Ylide Formation: A strong base deprotonates a sulfonium salt (e.g., trimethylsulfonium iodide) to generate the highly reactive sulfur ylide.[5][6]

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde, forming a betaine intermediate.[6]

-

Ring Closure: The resulting alkoxide performs an intramolecular S_N2 reaction, attacking the carbon bearing the sulfonium group. This displaces a neutral molecule of dimethyl sulfide and forms the stable oxirane ring.[5]

Caption: Mechanism of the Johnson-Corey-Chaykovsky Reaction.

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding the target oxirane with high purity.

Materials and Reagents

| Reagent/Material | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Trimethylsulfonium iodide | 2181-42-2 | 204.09 | 2.45 g | 12.0 | Light-sensitive, store in a dark, dry place. |

| Sodium hydride (60% disp. in mineral oil) | 7646-69-7 | 24.00 | 0.48 g | 12.0 | Highly reactive with water! Handle under inert atmosphere. |

| Anhydrous Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 20 mL | - | Use a freshly opened bottle or dried solvent. |

| 2,5-Dimethoxybenzaldehyde | 93-02-7 | 166.17 | 1.66 g | 10.0 | Starting material.[2][11][12] |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 10 mL | - | Solvent for the aldehyde. |

| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | - | For work-up. |

| Diethyl Ether (or Ethyl Acetate) | 60-29-7 | 74.12 | ~150 mL | - | Extraction solvent. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - | Drying agent. |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | - | For column chromatography. |

| Hexanes / Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |

Equipment

-

Three-neck round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel (50 mL)

-

Nitrogen or Argon gas inlet and bubbler

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-(2,5-Dimethoxyphenyl)oxirane.

-

Preparation of the Sulfur Ylide (In Situ):

-

Set up a 100 mL three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.

-

To the flask, add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol). Wash the mineral oil away by adding anhydrous hexanes, stirring briefly, allowing the NaH to settle, and carefully removing the hexanes with a cannula. Repeat twice.

-

Carefully add anhydrous DMSO (20 mL) via syringe.

-

To this suspension, add trimethylsulfonium iodide (2.45 g, 12.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas will evolve. Ensure the system is properly vented.

-

Stir the resulting milky white suspension at room temperature for 1 hour. The formation of the ylide is complete when gas evolution ceases.

-

-

Reaction with 2,5-Dimethoxybenzaldehyde:

-

In a separate flask, dissolve 2,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred ylide suspension over 20-30 minutes. A mild exotherm may be observed.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the aldehyde spot and the appearance of a new, typically higher Rf, product spot.

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water (100 mL).

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL) to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid is purified by flash column chromatography on silica gel.[13]

-

A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-(2,5-dimethoxyphenyl)oxirane as a colorless oil or low-melting solid.

-

Product Characterization

The identity and purity of the synthesized 2-(2,5-dimethoxyphenyl)oxirane should be confirmed by spectroscopic methods.

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~6.80-6.95 (m, 3H, Ar-H)

-

δ 3.85 (s, 3H, -OCH₃)

-

δ 3.82 (s, 3H, -OCH₃)

-

δ 3.75-3.85 (m, 1H, oxirane-CH)

-

δ 3.15 (dd, 1H, oxirane-CH₂)

-

δ 2.75 (dd, 1H, oxirane-CH₂)

-

Note: Protons on the oxirane ring are diastereotopic and will show complex splitting patterns.[14] The chemical shifts for oxirane ring protons typically appear in the δ 2.5-4.0 ppm range.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~154.0, 150.0 (Ar-C-O)

-

δ ~128.0 (Ar-C)

-

δ ~118.0, 113.0, 112.0 (Ar-CH)

-

δ ~56.0, 55.8 (-OCH₃)

-

δ ~52.5 (oxirane-CH)

-

δ ~47.0 (oxirane-CH₂)

-

Note: Carbons of the epoxide ring typically appear in the 40-60 ppm region.[14]

-

-

MS (EI): Expected [M]⁺ at m/z = 180.0786.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive sodium hydride (exposure to moisture). | Use fresh NaH from a new container. Ensure all glassware and solvents are scrupulously dry. |

| Incomplete ylide formation. | Ensure sufficient stirring time after adding the sulfonium salt. Check the quality of the DMSO. | |

| Degradation of the starting aldehyde. | Use pure 2,5-dimethoxybenzaldehyde. Aldol self-condensation can be a side reaction under strongly basic conditions.[15] | |

| Incomplete Reaction | Insufficient equivalents of ylide. | Use a slight excess (1.1-1.2 equivalents) of the ylide-forming reagents relative to the aldehyde. |

| Reaction time too short. | Extend the reaction time and continue to monitor by TLC. | |

| Presence of Side Products | Impurities in starting materials. | Purify the starting aldehyde if necessary (e.g., by distillation or recrystallization). |

| Ring-opening of the epoxide during work-up. | Avoid acidic conditions during work-up. Ensure washes are neutral. Epoxides can be sensitive to both acid and base.[16] |

Safety and Handling

-

Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). All personnel should wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Solvents: Diethyl ether and THF are highly flammable. DMSO can enhance the absorption of chemicals through the skin. All manipulations should be performed in a well-ventilated chemical fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

References

- U.S. National Library of Medicine. (n.d.). Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds. Google Patents.

-

Barium. (n.d.). 2,5-Dimethoxyphenylacetone via Darzen Condensation. designer-drug.com. Retrieved from [Link]

-

Rhodium. (n.d.). 2,5-Dimethoxyphenethylamine (2C-H) Synthesis via the Darzen Condensation. Erowid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]

-

Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

-

Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]

- Oesch, F., Jerina, D. M., & Daly, J. (1971). Purification and specificity of a human microsomal epoxide hydratase. Biochimica et Biophysica Acta (BBA) - Enzymology, 227(3), 685–691.

- Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31.

-

Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NRO Chemistry. (2021, September 11). Corey-Chaykovsky Reactions [Video]. YouTube. Retrieved from [Link]

- Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(19), 6964–6965.

-

Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

- Löser, R., et al. (n.d.). Investigations on the Darzens Condensation of 2-Bromo-4,6-dimethoxybenzofuran-3(2H). Semantic Scholar.

- Movassaghi, M., & Hunt, D. K. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. Beilstein Journal of Organic Chemistry, 14, 2336–2342.

-

Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]

- Perni, R. H., & Ley, S. V. (2007). A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. Molecules, 12(7), 1435–1443.

-

Organic Syntheses. (n.d.). in situ catalytic epoxidation of olefins with. Retrieved from [Link]

- Chen, Z., Xiang, J., & Li, Z. (2001). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

-

Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

- Sheldon, R. A. (2010). ChemInform Abstract: Synthesis of Oxiranes. ChemInform, 41(51).

-

R Discovery. (1981, October 1). 1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo‐[2.2.2]octane series. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

-

MDPI. (2019, June 4). 1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl). Retrieved from [Link]

Sources

- 1. Purification and specificity of a human microsomal epoxide hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. safrole.com [safrole.com]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. designer-drug.com [designer-drug.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. dspace.cuni.cz [dspace.cuni.cz]

- 10. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 11. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 12. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Corey-Chaykovsky Epoxidation of 2,5-Dimethoxybenzaldehyde

[1]

Executive Summary

This application note details the synthesis of 2,5-dimethoxystyrene oxide via the Corey-Chaykovsky reaction. While the 2,5-dimethoxy substitution pattern renders the aromatic ring electron-rich, it remains a viable substrate for sulfur ylide-mediated epoxidation. This guide presents two distinct methodologies: a Thermodynamic Control Protocol (NaH/DMSO) for maximum yield on a laboratory scale, and a Phase-Transfer Catalysis (PTC) Protocol for improved safety and scalability.

Critical Utility: 2,5-dimethoxystyrene oxide is a versatile electrophilic building block. It serves as a pivotal intermediate for accessing

Mechanistic Principles

The reaction proceeds via the addition of a sulfur ylide—typically generated from trimethylsulfoxonium iodide (TMSOI)—to the carbonyl of 2,5-dimethoxybenzaldehyde.

Reaction Pathway

The process involves three distinct phases:[1][2][3][4]

-

Ylide Generation: Deprotonation of the sulfoxonium salt forms the active nucleophile (dimethyloxosulfonium methylide).[5]

-

Nucleophilic Attack: The ylide attacks the carbonyl carbon (Re/Si face), forming a betaine intermediate.

-

Ring Closure: The alkoxide oxygen attacks the carbon bearing the sulfur group, displacing DMSO to form the epoxide.

Mechanistic Diagram

The following diagram illustrates the pathway using the thermodynamic sulfoxonium ylide.

Figure 1: Mechanistic pathway of the Corey-Chaykovsky epoxidation using trimethylsulfoxonium iodide.

Experimental Protocols

Method A: Thermodynamic Control (NaH/DMSO)

Best For: High yields, small-to-medium scale (<50g), research purity. Mechanism: Uses dimethyloxosulfonium methylide (thermodynamic ylide).

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2,5-Dimethoxybenzaldehyde | 1.0 | Substrate |

| Trimethylsulfoxonium Iodide (TMSOI) | 1.2 - 1.5 | Ylide Precursor |

| Sodium Hydride (NaH) (60% dispersion) | 1.5 | Base |

| DMSO (Anhydrous) | Solvent | 5-10 mL per gram of substrate |

Protocol Steps

-

Apparatus Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Ylide Formation:

-

Charge the flask with NaH (washed with hexanes to remove oil if strictly necessary, though 60% dispersion is standard).

-

Add TMSOI solid.[6]

-

Add anhydrous DMSO dropwise via syringe or addition funnel.

-

Observation: Vigorous evolution of

gas will occur. -

Stir at room temperature for 30–45 minutes until gas evolution ceases and a milky/clear solution forms.

-

-

Substrate Addition:

-

Dissolve 2,5-dimethoxybenzaldehyde in a minimal amount of anhydrous DMSO or THF.

-

Add this solution dropwise to the ylide mixture.

-

-

Reaction:

-

Stir at room temperature for 1 hour, then heat to 50°C for 2–3 hours .

-

Note: The electron-donating methoxy groups slightly deactivate the aldehyde; gentle heating ensures completion.

-

-

Workup:

-

Pour the reaction mixture onto crushed ice/water.

-

Extract

with Ethyl Acetate or Diethyl Ether. -

Wash combined organics with water (

) and brine ( -

Dry over

and concentrate in vacuo.

-

Method B: Phase-Transfer Catalysis (NaOH/DCM)

Best For: Safety, scale-up, avoiding NaH/DMSO hazards. Mechanism: Interfacial generation of the ylide.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2,5-Dimethoxybenzaldehyde | 1.0 | Substrate |

| Trimethylsulfoxonium Iodide (TMSOI) | 1.5 | Ylide Precursor |

| NaOH (50% aq. solution) | 4.0 | Base |

| TEBA or TBAB | 1-5 mol% | Phase Transfer Catalyst |

| Dichloromethane (DCM) | Solvent | Organic Phase |

Protocol Steps

-

Mixture Preparation: In an RBF, dissolve the aldehyde and TMSOI in DCM. Add the Phase Transfer Catalyst (Benzyltriethylammonium chloride - TEBA).

-

Base Addition: Add the 50% aqueous NaOH solution.

-

Reaction:

-

Reflux with vigorous stirring (essential for phase transfer) for 12–24 hours.

-

Monitor via TLC (Hexane:EtOAc 4:1).

-

-

Workup:

-

Separate the layers.[4]

-

Wash the organic layer with water until neutral pH.

-

Dry over

and concentrate.

-

Critical Process Parameters & Troubleshooting

Stability Warning: The "Styrene Oxide" Risk

Styrene oxides are acid-sensitive. The 2,5-dimethoxy substitution stabilizes the benzylic carbocation, making this specific epoxide highly prone to Meinwald Rearrangement in the presence of Lewis or Brønsted acids.

-

Risk: Conversion to 2,5-dimethoxyphenylacetaldehyde (an oil) during purification.

-

Prevention:

-

Do not wash with HCl during workup.

-

If column chromatography is required, treat the silica gel with 1% Triethylamine (Et3N) or use Basic Alumina.

-

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Wet DMSO (Method A) | Distill DMSO over |

| Low Conversion | Poor Stirring (Method B) | PTC requires high RPM to maximize interfacial surface area. |

| Product is an Oil/Aldehyde | Acidic rearrangement | Ensure all glassware is base-washed. Add trace Et3N to solvents. |

| Violent Exotherm | Fast addition of DMSO | Add DMSO to NaH/TMSOI slowly. Keep temp < 60°C to prevent decomposition. |

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

-

Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Synthesis of Epoxides from Aldehydes. Chemical Communications, 2644. Link

-

Gololobov, Y. G., et al. (1987). Sixty years of the Corey-Chaykovsky reaction. Tetrahedron, 43(12), 2609-2651. Link

-

Mundla, S. R. (2014). Phase Transfer Catalyzed Epoxidation of Electron Deficient Olefins.[7] Journal of Chemical and Pharmaceutical Research. (General PTC conditions reference).

-

Loba Chemie. (2019).[8] Trimethylsulfoxonium Iodide Safety Data Sheet. Link

Sources

- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene - Google Patents [patents.google.com]